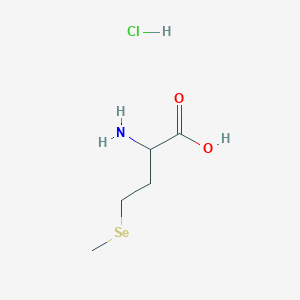
(R)-2-Amino-4-(methylselanyl)butanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is a unique organoselenium compound It is a derivative of the amino acid butanoic acid, where a methylselanyl group replaces one of the hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride typically involves the introduction of a methylselanyl group into the butanoic acid structure. One common method is the reaction of ®-2-Amino-4-chlorobutanoic acid with methylselenol in the presence of a base. The reaction is carried out under mild conditions to prevent the decomposition of the methylselanyl group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the methylselanyl group.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for forming amides or esters.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Regeneration of the methylselanyl group.
Substitution: Formation of amides or esters depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is used as a building block for synthesizing more complex organoselenium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Selenium-containing compounds are known for their ability to neutralize free radicals, and ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is no exception. It is also investigated for its role in enzyme function and cellular protection.
Medicine
In medicine, ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is explored for its potential therapeutic applications. Its antioxidant properties make it a candidate for treating conditions associated with oxidative stress, such as neurodegenerative diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers can improve their thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of ®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride involves its interaction with cellular components. The methylselanyl group can participate in redox reactions, neutralizing free radicals and protecting cells from oxidative damage. The compound may also interact with specific enzymes, modulating their activity and contributing to cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Methylselenocysteine: Similar in structure but with a different amino acid backbone.
Uniqueness
®-2-Amino-4-(methylselanyl)butanoic acid hydrochloride is unique due to its specific structure, which combines the properties of butanoic acid with the reactivity of a methylselanyl group
Eigenschaften
Molekularformel |
C5H12ClNO2Se |
|---|---|
Molekulargewicht |
232.58 g/mol |
IUPAC-Name |
2-amino-4-methylselanylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2Se.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H |
InChI-Schlüssel |
WZUBZCPSXMZBOT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]CCC(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[D-Arg1,D-Phe5,D-Trp7,9,Leu11]-Substance P acetate](/img/structure/B14755225.png)
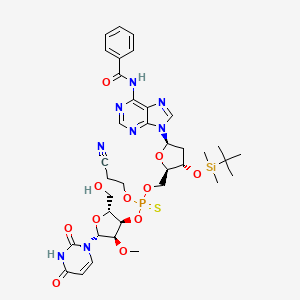
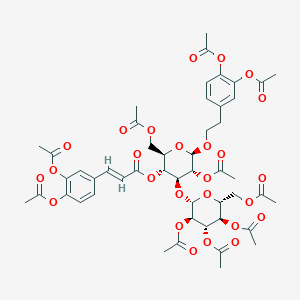
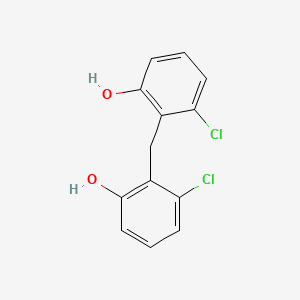
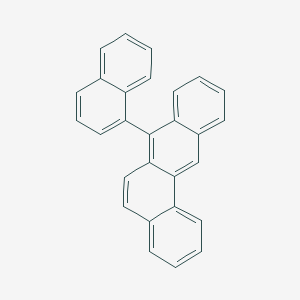
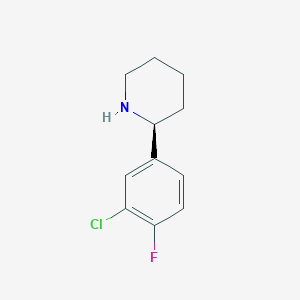
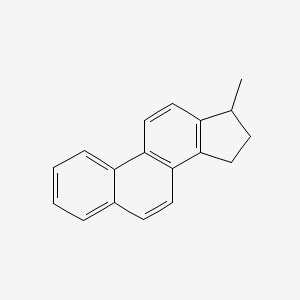
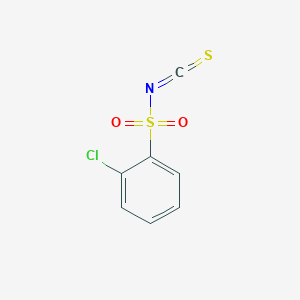
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)
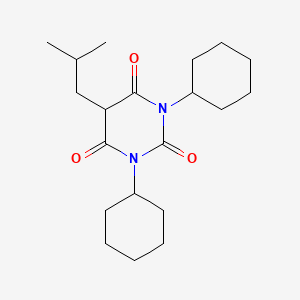
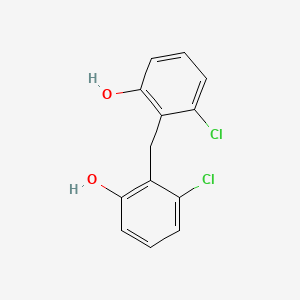
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
